4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
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Overview
Description
4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this chemical compound.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments include its potential anti-inflammatory, analgesic, and antipyretic effects, as well as its antioxidant properties and potential use in the treatment of cancer, diabetes, and Alzheimer's disease. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. These include further studies to understand its mechanism of action, its potential use in the treatment of various diseases, and the development of new derivatives with improved pharmacological properties. Additionally, studies on the toxicity and safety of this chemical compound are also needed to ensure its safe use in research.
Synthesis Methods
The synthesis of 4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves the reaction of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid hydrazide with 2-(4-methoxyphenyl)-1,3,4-thiadiazol-5-ylamine in the presence of triethylamine and acetonitrile. The resulting product is then treated with methyl iodide to obtain the final compound.
Scientific Research Applications
The chemical compound 4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has shown potential applications in various research fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
properties
Molecular Formula |
C17H17ClN6OS |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
6-(4-chloro-2-methyl-5-propylpyrazol-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17ClN6OS/c1-4-5-12-13(18)14(23(2)21-12)16-22-24-15(19-20-17(24)26-16)10-6-8-11(25-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
HLTMROMVMZPCBD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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